molecular formula C11H9N3O5 B2689405 Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 96898-36-1

Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2689405
CAS No.: 96898-36-1
M. Wt: 263.209
InChI Key: HKBBGDLJNRPCMG-UHFFFAOYSA-N
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Description

Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

The synthesis of Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of ethyl 4-nitrobenzoate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Chemical Reactions Analysis

Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c1-2-18-11(15)10-12-9(13-19-10)7-3-5-8(6-4-7)14(16)17/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBBGDLJNRPCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-nitrobenzamide oxime (4 g) and ethyl chlorooxoacetate (3.01 g) in dioxane (200 ml) was refluxed for 1 hour, and then borontrifluoride (1 ml) was added thereto. The whole mixture was refluxed for 12 hours. After being cooled to room temperature, the solvent was evaporated in vacuo. The residue was diluted with ethyl acetate (100 ml), washed with a saturated potassium carbonate aqueous solution, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by column chromatography on silica gel with a mixture of dichloromethane and hexane (1:1) as eluent. The fractions containing the object product were collected and evaporated in vacuo to afford 5-ethoxycarbonyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

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